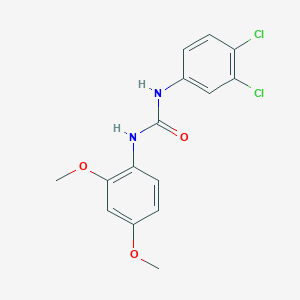

N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

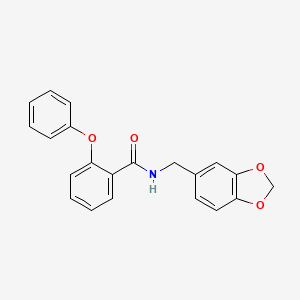

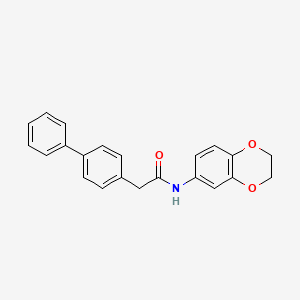

N-(3,4-dichlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron belongs to the class of substituted urea herbicides and is known for its excellent weed control properties. The chemical structure of Diuron consists of two aromatic rings, one with two methoxy groups and the other with two chlorine atoms, connected by a urea bond.

Applications De Recherche Scientifique

Diuron has been extensively studied for its herbicidal properties and is widely used in agriculture to control a variety of weeds. However, Diuron has also been studied for its potential applications in other areas of research. For example, Diuron has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, Diuron has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

Mécanisme D'action

The mechanism of action of Diuron involves the inhibition of photosynthesis in plants. Specifically, Diuron targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, Diuron prevents the production of ATP and NADPH, which are essential for plant growth and survival. This ultimately leads to the death of the plant.

Biochemical and Physiological Effects:

Diuron has been shown to have a variety of biochemical and physiological effects on plants. In addition to its inhibition of photosynthesis, Diuron has been shown to disrupt the normal functioning of plant cell membranes and to interfere with the metabolism of plant hormones. These effects can lead to a range of symptoms in plants, including chlorosis, stunted growth, and reduced yield.

Avantages Et Limitations Des Expériences En Laboratoire

Diuron is a widely used herbicide and is readily available for use in laboratory experiments. Its low cost and high yield make it an attractive option for researchers. However, Diuron has some limitations for use in lab experiments. Specifically, its herbicidal properties can make it difficult to use in experiments involving plants, as it may interfere with the growth and development of the plants being studied.

Orientations Futures

There are several potential future directions for research on Diuron. One area of interest is the development of new herbicides based on the structure of Diuron. Additionally, further research is needed to fully understand the potential applications of Diuron in cancer treatment and neuroprotection. Finally, there is a need for research on the environmental impact of Diuron, particularly with regard to its potential to contaminate soil and water sources.

Méthodes De Synthèse

The synthesis of Diuron involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form Diuron. The yield of Diuron synthesis is typically high, and the process is relatively simple and cost-effective.

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDJMVNYHXQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)

![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)